molecular formula C9H12O3S B13812031 (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid CAS No. 769867-72-3

(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid

Cat. No.: B13812031
CAS No.: 769867-72-3
M. Wt: 200.26 g/mol
InChI Key: KCQAXQGDZGUKOP-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid is an aromatic sulfinic acid derivative characterized by a phenolic ring substituted with two methyl groups at positions 3 and 5, and a methanesulfinic acid (–SO₂H) group at position 2.

Properties

CAS No.

769867-72-3

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(2-hydroxy-3,5-dimethylphenyl)methanesulfinic acid

InChI

InChI=1S/C9H12O3S/c1-6-3-7(2)9(10)8(4-6)5-13(11)12/h3-4,10H,5H2,1-2H3,(H,11,12)

InChI Key

KCQAXQGDZGUKOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CS(=O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid typically involves the sulfoxidation of (2-Hydroxy-3,5-dimethylphenyl)methanethiol. This reaction can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure the selective formation of the sulfinic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

    Oxidation: (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid.

    Reduction: (2-Hydroxy-3,5-dimethylphenyl)methanethiol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid involves its ability to participate in redox reactions due to the presence of the sulfinic acid group. This group can undergo reversible oxidation and reduction, making the compound useful in various chemical and biological processes. The hydroxyl group also contributes to its reactivity, allowing it to form hydrogen bonds and participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound is compared below with three structurally related molecules identified in the evidence:

Compound Name Key Structural Features Molecular Formula Functional Groups Key Properties
(2-Hydroxy-3,5-dimethylphenyl)methanesulfinic acid Phenolic ring with –SO₂H and two methyl groups C₉H₁₂O₃S Sulfinic acid (–SO₂H), phenolic –OH, methyl Moderate acidity, potential for redox activity
3-Hydroxy-3-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl] glutarimide (Compound 4) Glutarimide core with a 2-hydroxy-3,5-dimethylphenyl ketone side chain C₁₃H₁₅NO₄ Ketone, phenolic –OH, glutarimide ring Antimicrobial activity (implied via isolation from microbial fermentation)
4-(2-Hydroxy-3,5-dimethylphenyl)-2-methyl-4-oxo-1-butanoic acid Butanoic acid chain linked to a 2-hydroxy-3,5-dimethylphenyl ketone C₁₃H₁₆O₄ Ketone, carboxylic acid (–COOH), methyl m.p. 170–171°C; synthesized via Fries rearrangement with AlCl₃
[3-Hydroxy-5-(2-hydroxyethyl)phenyl]oxidanesulphonic acid Phenolic ring with –SO₃H and a hydroxyethyl (–CH₂CH₂OH) group C₈H₁₀O₅S Sulfonic acid (–SO₃H), phenolic –OH, hydroxyethyl High water solubility (typical of sulfonic acids)
Key Observations:
  • Sulfinic vs. Sulfonic Acids : The target compound’s sulfinic acid group (–SO₂H) is less acidic and less polar than the sulfonic acid (–SO₃H) in , affecting solubility and reactivity in aqueous environments.
  • Ketone vs. Acid Derivatives : The ketone-containing analogs (e.g., ) lack the sulfinic acid group, which may limit their redox activity but enhance stability under basic conditions.

Physicochemical and Application Differences

Property This compound Compound 4 Butanoic Acid Derivative Sulfonic Acid Derivative
Melting Point Not reported Not reported 170–171°C Not reported
Solubility Likely polar aprotic solvents (e.g., DMSO) Ethyl acetate Low (non-polar solvents) High (water, methanol)
Reactivity Redox-active (–SO₂H) Biologically active Electrophilic ketone Highly acidic (–SO₃H)
Applications Potential intermediate in organic synthesis Antimicrobial agent Synthetic intermediate Surfactant, catalyst

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